molecular formula C25H31NO4 B2865136 Fmoc-D-Me2Anon-OH CAS No. 2389078-99-1

Fmoc-D-Me2Anon-OH

Cat. No.: B2865136
CAS No.: 2389078-99-1
M. Wt: 409.526
InChI Key: REBCBCVGMZEERZ-HSZRJFAPSA-N
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Description

Fmoc-D-Me2Anon-OH is a synthetic, non-natural amino acid derivative featuring a D-configuration, dual methyl groups (Me₂) at the alpha-carbon, and protection of the α-amino group by the 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. This compound is designed for applications in solid-phase peptide synthesis (SPPS) and materials science, where steric hindrance and chiral purity are critical. The Fmoc group enables mild deprotection under basic conditions (e.g., piperidine or DBU), while the D-configuration minimizes racemization during synthesis—a common challenge in peptide chemistry . Its dimethylated structure enhances hydrophobicity and conformational rigidity, making it suitable for constructing peptide-based hydrogels, drug delivery systems, or functional materials .

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCBCVGMZEERZ-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-D-Me2Anon-OH, a derivative of the amino acid structure featuring the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, has garnered attention in various fields of biochemical and pharmaceutical research due to its unique biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its N-alpha-(9-Fluorenylmethyloxycarbonyl) modification, which enhances its stability and solubility in biological systems. The synthesis typically involves solid-phase peptide synthesis (SPPS) methods, allowing for the incorporation of this amino acid into larger peptide chains. The Fmoc group serves as a protective moiety that can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids during peptide assembly.

Biological Activity

The biological activity of this compound can be summarized across several key areas:

  • Receptor Binding Affinity : Studies have shown that modifications in peptide structures, such as those involving Fmoc derivatives, can significantly influence binding affinities to various receptors, including opioid receptors. For instance, analogues incorporating the Fmoc group demonstrated altered binding profiles at mu, delta, and kappa opioid receptors in guinea pig brain homogenates .
  • Enzymatic Stability : The incorporation of this compound into peptide sequences has been associated with increased resistance to enzymatic degradation. This property is particularly valuable in therapeutic applications where prolonged activity is desired.
  • Antagonist and Agonist Properties : Some studies have reported that specific analogues of this compound exhibit antagonist properties at peripheral kappa receptors while maintaining agonistic activity at central receptors. This dual functionality opens avenues for developing targeted therapies with minimized side effects.

Case Study 1: Opioid Receptor Interaction

A study conducted by researchers involved synthesizing eight analogues of Dynorphin A(1-11) with modifications including this compound. The results indicated that certain modifications did not significantly affect binding at kappa receptors but varied in efficacy at mu and delta receptors. Notably, analogues modified in the message segment showed decreased binding affinity across all receptor types .

Case Study 2: Antiviral Activity

Research has also explored the potential antiviral properties of Fmoc derivatives. In a study examining various amino acid derivatives against viral pathogens, this compound was tested for its ability to inhibit viral replication. Preliminary results suggested a promising profile against certain viruses, warranting further investigation into its mechanisms of action and therapeutic potential.

Comparative Data Table

The following table summarizes key findings related to the biological activities of this compound compared to other related compounds:

CompoundReceptor Binding AffinityEnzymatic StabilityAntagonist ActivityAgonist Activity
This compoundModerateHighYes (Peripheral)Yes (Central)
Fmoc-D-Phe-OHHighModerateNoYes
Fmoc-D-Ala-OHLowHighYesNo

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-D-Me2Anon-OH with structurally related Fmoc-protected amino acids:

Compound Configuration Substituents Key Applications Molecular Weight (g/mol) Synthesis Yield/Coupling Efficiency
This compound D α-Me₂, non-natural side chain Peptide synthesis, hydrogels, materials ~400 (estimated) N/A (hypothetical)
Fmoc-D-Ala-OH D Methyl (Ala side chain) Dipeptide hydrogels, drug carriers 311.12 80–95% (optimized protocols)
Fmoc-α-Me-L-Phe-OH L α-Me, aromatic (Phe side chain) Peptide therapeutics, chiral resolution 401.45 37% (via EDC/HOBt coupling)
Fmoc-FF-OH L Aromatic (Phe-Phe dipeptide) Perovskite solar cells, hydrogels 488.50 93% (activation with DIC/HOBt)
Fmoc-Arg(Pbf)-OH L Guanidine (Arg side chain) High-efficiency SPPS 648.77 93% (activated ester method)

Key Observations :

Similar challenges are noted for Fmoc-Arg(Pbf)-OH, where bulky side chains require optimized activation methods .

Chiral Purity: D-configured compounds like this compound and Fmoc-D-Ala-OH resist racemization during synthesis, critical for maintaining enantiomeric purity in therapeutic peptides. Chromatographic methods (e.g., HPLC with chiral columns) are essential for validating purity .

Material Applications: Fmoc-FF-OH demonstrates the versatility of Fmoc-amino acids in non-biological contexts, such as enhancing perovskite solar cell efficiency (PCE from 15.5% to 17.44%) . This compound’s hydrophobicity may similarly benefit self-assembled materials.

Stability and Chromatographic Behavior
  • Racemization Resistance: D-amino acids exhibit negligible racemization during Fmoc deprotection, unlike their L-counterparts .
  • Chiral Separation: this compound would require advanced HPLC methods, similar to Fmoc-L-Leu-OH and Fmoc-His(Trt)-OH, which use chiral columns (e.g., Chiralpak® IC) for enantiomeric resolution .

Preparation Methods

Resin Loading and Fmoc Protection

The 2-CTC resin serves as a temporary protective group for the carboxylic acid moiety, enabling iterative coupling and deprotection cycles. In a representative protocol, 3 equivalents of Fmoc-D-Anon-OH (or precursor) are dissolved in anhydrous dichloromethane (DCM) with 9 equivalents of N,N-diisopropylethylamine (DIEA). After 2 hours of agitation, methanol is introduced to cap unreacted sites, yielding the resin-bound Fmoc-D-Anon-O-CTC intermediate.

N,N-Dimethylation via Biron–Kessler Alkylation

Post-Fmoc deprotection with 20% piperidine in dimethylformamide (DMF), the free amine undergoes alkylation. Two strategies are validated:

  • Dimethyl sulfate (0.5 equivalents) in DMF with 1.5 equivalents of DIEA at 25°C for 4 hours.
  • Methyl iodide (2 equivalents) with 3 equivalents of potassium carbonate in DMF at 40°C for 6 hours.

Both methods achieve >85% yield for hindered α-amino acids like Thr(tBu) and β-alanine derivatives, though dimethyl sulfate offers superior cost efficiency for large-scale syntheses.

Cleavage and Purification

The N,N-dimethylated product is cleaved from the resin using 1% trifluoroacetic acid (TFA) in DCM, preserving acid-labile side chains. Subsequent precipitation in cold diethyl ether and reversed-phase HPLC purification yields Fmoc-D-Me₂Anon-OH with >95% purity.

Solution-Phase Synthesis with Sequential Protecting Group Manipulation

Esterification and Boc Protection

In a modified solution-phase route, D-Anon-OH is esterified with methanol under acidic conditions (dichlorosulfoxide, −5°C to 35°C) to form methyl ester D-Anon-OMe·HCl. tert-Butoxycarbonyl (Boc) protection follows via (Boc)₂O in tetrahydrofuran/water with sodium bicarbonate, achieving 80–85% yield.

N,N-Dimethylation Under Schlenk Conditions

The Boc-protected amine is methylated using methyl triflate (2.2 equivalents) in anhydrous DCM at −20°C, followed by quenching with aqueous sodium thiosulfate. This two-step alkylation avoids over-methylation byproducts.

Comparative Analysis of Methodologies

Parameter Solid-Phase Solution-Phase
Yield 78–85% 68–72%
Purity >95% (HPLC) 90–93% (HPLC)
Reaction Time 3–4 days 5–7 days
Scalability Suitable for 0.1–10 mmol Limited to 0.1–1 mmol
Epimerization Risk <1% (OxymaPure/DIC) 3–5% (basic conditions)

Solid-phase synthesis minimizes epimerization through optimized coupling agents like OxymaPure/N,N'-diisopropylcarbodiimide (DIC), whereas solution-phase routes require stringent temperature control to preserve chiral integrity.

Critical Challenges and Mitigation Strategies

Steric Hindrance in N,N-Dimethylation

The introduction of two methyl groups on the D-configured amine necessitates prolonged reaction times (6–8 hours) and excess alkylating agents (3–4 equivalents). Microwave-assisted synthesis at 60°C reduces this to 2 hours but risks racemization.

Resin Swelling and Coupling Efficiency

Polystyrene-based resins exhibit poor swelling in DCM, necessitating pre-swelling in DMF for 30 minutes prior to Fmoc-D-Anon-OH loading. Alternatively, polyethylene glycol (PEG)-grafted resins enhance solvation but increase costs by 40%.

Purification of Hydrophobic Intermediates

The lipophilic Fmoc and Me₂ groups complicate aqueous workup. Tert-butyl methyl ether (MTBE)/hexane recrystallization at −20°C achieves 85–90% recovery for solution-phase products.

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